
9-Phenoxyacridine
Overview
Description
9-Phenoxyacridine is a heterocyclic acridine derivative synthesized via nucleophilic substitution of 9-chloroacridine with phenol . Its structure comprises an acridine core (a planar tricyclic aromatic system) substituted with a phenoxy group at the 9-position. This compound has garnered attention in medicinal chemistry due to its anti-inflammatory properties and low cytotoxicity, with a mean growth inhibition (GI₅₀) value of 58.0 µM in tumor cell screens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenoxyacridine typically involves the Ullmann condensation reaction. One common method starts with the condensation of 2-chlorobenzoic acid and aniline to form 9-chloroacridine. This intermediate is then reacted with phenol in the presence of a base, such as ammonium carbonate, to yield this compound . The reaction conditions include heating the mixture to around 120°C and maintaining this temperature for a specific duration to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 9-Phenoxyacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anti-Inflammatory Properties
9-Phenoxyacridine and its derivatives have shown significant anti-inflammatory activity. Research conducted by Yeh-Long Chen et al. synthesized several this compound derivatives and evaluated their effects on inflammatory cells such as mast cells, neutrophils, and macrophages. The study found that certain derivatives exhibited potent inhibitory effects on mast cell degranulation, with IC50 values ranging from 4.7 to 21 µM, outperforming the reference inhibitor mepacrine .
Table 1: Inhibitory Effects of this compound Derivatives on Inflammatory Cells
Compound | Cell Type | IC50 (µM) |
---|---|---|
2b | Mast Cells | 6.1 |
2c | Neutrophils | 4.3 |
2d | Macrophages (N9 cells) | <10 |
12 | Mast Cells | 8.2 |
The mechanism of action appears to involve the suppression of chemical mediators released from these inflammatory cells, indicating potential for development as novel anti-inflammatory agents with minimal cytotoxicity .
Anti-Cancer Activity
The anti-cancer properties of this compound have also been extensively studied. Various derivatives have been synthesized and tested against different cancer cell lines. For instance, a study indicated that certain acridine derivatives demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) .
Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
ACPH | HeLa | Not specified |
ACPH | HepG2 | Not specified |
E-12 | Various Tumor Cells | 58.0 |
In vivo studies have also shown promising results, where certain compounds were effective in inhibiting tumor growth in animal models . The potential mechanisms include intercalation into DNA and inhibition of topoisomerase II activity .
Gene Delivery Systems
Recent studies have explored the use of this compound in gene delivery systems. Its ability to facilitate the introduction of exogenous genes into cells positions it as a candidate for therapeutic applications in genetic disorders . This application is particularly relevant in the context of developing novel therapies for diseases that require gene therapy approaches.
Structural Variants and Synthesis
The synthesis of this compound involves reactions between 9-chloroacridine and various phenolic compounds . Researchers have reported various structural modifications that enhance its biological activity, leading to the development of new derivatives with improved efficacy against inflammation and cancer.
Table 3: Synthesis Overview of this compound Derivatives
Starting Material | Reaction Type | Resulting Compound |
---|---|---|
9-Chloroacridine | Nucleophilic Substitution | Various phenoxy derivatives |
Phenolic Compounds | Coupling Reactions | Enhanced anti-inflammatory agents |
Mechanism of Action
The mechanism of action of 9-Phenoxyacridine primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound can also inhibit enzymes like topoisomerase and telomerase, which are crucial for DNA maintenance and cell proliferation . These interactions make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Acridine Derivatives
9-Anilinoacridine
- Structural Differences: Replaces the phenoxy group with an anilino (Ar-NH) moiety.
- Anti-Inflammatory Activity: Compound 3 (9-anilinoacridine derivative) showed potent inhibition of lysosomal enzyme secretion (IC₅₀ = 8.2 µM) and β-glucuronidase release (IC₅₀ = 4.4 µM) in neutrophils, outperforming 9-phenoxyacridine derivatives in this context . Compound 12 inhibited TNF-α production in microglial cells but with lower potency compared to this compound analogs .
- Cytotoxicity: Both classes exhibit low cytotoxicity, but 9-anilinoacridine derivatives showed marginally higher activity in tumor cell lines (GI₅₀ ~50–60 µM) .
Table 1 : Anti-inflammatory activity comparison
Compound Class | Target Cell/Mediator | IC₅₀ (µM) | Reference |
---|---|---|---|
This compound | Mast cell degranulation | 16–21 | |
9-Anilinoacridine | Neutrophil β-glucuronidase | 4.4 |
Phenyl Acridine-9-Carboxylate
- Structural Differences: Substitutes the phenoxy group with a phenoxycarbonyl moiety.
- Function: Acts as a precursor for chemiluminogenic acridinium salts used in analytical chemistry .
- Molecular Interactions: Unlike this compound, the phenoxycarbonyl group forms C-H···O hydrogen bonds and π-π stacking, enhancing crystal stability .
- Biological Activity: Limited anti-inflammatory data but notable for non-therapeutic applications (e.g., chemiluminescence assays) .
Cyclopentaquinoline-Acridine Hybrids
- Structural Differences: Conjugated with cyclopentaquinoline via carboxamide linkers of varying alkyl chain lengths (C3–C9) .
- Synthesis Efficiency : Yield increased with chain length (e.g., 64% for C3 vs. 86.5% for C5) .
- Thermal Stability : Melting points rose with chain length (200°C for C3 vs. 240°C for C5), suggesting enhanced crystallinity .
Table 2 : Physicochemical properties of hybrid derivatives
Compound (Chain Length) | Yield (%) | Melting Point (°C) | Reference |
---|---|---|---|
3b (C3) | 64.0 | 200 | |
3d (C5) | 86.5 | 240 |
9-Aminoacridines
- Synthesis: this compound serves as a key intermediate in synthesizing 9-aminoacridines via reaction with diamines .
- Anti-Malarial Activity: Derivatives exhibited sub-micromolar activity against Plasmodium falciparum (IC₅₀ = 0.1–1.0 µM), surpassing this compound’s therapeutic scope .
- Stability : Byproduct formation (e.g., 9-acridone) during synthesis necessitates molecular sieves for suppression .
Key Research Findings
Low Cytotoxicity: this compound’s GI₅₀ of 58.0 µM contrasts with traditional acridine drugs (e.g., amsacrine, GI₅₀ <10 µM), highlighting its safety profile .
Structural Flexibility : Alkyl chain elongation in hybrids improves yield and thermal stability .
Therapeutic Scope: While this compound excels in anti-inflammatory applications, its derivatives (e.g., 9-aminoacridines) show promise in anti-malarial and anticancer contexts .
Biological Activity
9-Phenoxyacridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.
Synthesis of this compound
This compound is synthesized through the nucleophilic substitution reaction of 9-chloroacridine with phenol. The general reaction can be summarized as follows:
- Reagents : 9-chloroacridine and phenol.
- Conditions : Heating in the presence of sodium hydroxide.
- Yield : High yields are typically obtained, often exceeding 90% under optimized conditions .
Anti-Inflammatory Properties
Research indicates that this compound exhibits potent anti-inflammatory activity. In a study evaluating various acridine derivatives, this compound showed superior inhibition of mast cell degranulation compared to the reference inhibitor mepacrine, with IC50 values ranging from 4.7 to 18.3 µM . The compound effectively inhibited the secretion of lysosomal enzymes and TNF-alpha production in macrophages and neutrophils, indicating its potential as a therapeutic agent for inflammatory diseases.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
Compound | IC50 (µM) | Target Cell Type |
---|---|---|
This compound | 4.7 | Rat peritoneal mast cells |
4-(2-Methoxyacridin-9-yloxy)-benzaldehyde | 18.3 | Neutrophils |
Compound 5 | <10 | RAW 264.7 (macrophage-like) |
Compound 2 | <10 | N9 microglial cells |
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has demonstrated moderate cytotoxicity against various cancer cell lines, including mouse leukemia L1210 and human leukemic HL-60 cells . The mechanism is believed to involve DNA intercalation and inhibition of DNA topoisomerase II, which are critical for cancer cell proliferation.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
L1210 (Mouse leukemia) | Moderate |
HL-60 (Human leukemia) | Moderate |
Case Studies
A notable case study involved the evaluation of several acridine derivatives, including this compound, for their potential as anti-inflammatory agents. The study highlighted that compounds with specific substitutions exhibited enhanced bioactivity, suggesting that structural modifications could further improve efficacy .
Another investigation focused on the interaction between this compound and various cellular targets using molecular docking studies. The results indicated that specific interactions within the binding sites were crucial for its biological activity, providing insights for future drug design .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 9-phenoxyacridine derivatives, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reacting substituted 9-chloroacridines with phenol derivatives under reflux conditions. For example, 2-methoxy-9-phenoxyacridine is synthesized by heating 2-[(2-methoxyphenyl)amino]benzoic acid with excess POCl₃ at 400 K for 3 hours, followed by purification via recrystallization . Purity can be verified using HPLC (≥95% purity threshold) and characterized via melting point analysis and NMR spectroscopy. Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, revealing π–π interactions and bond angles (e.g., 85.0° between acridine and benzene rings) .
- ¹H/¹³C NMR identifies substituent patterns and electronic environments (e.g., methoxy group integration at δ 3.8–4.0 ppm).
- UV-Vis spectroscopy detects conjugation effects, with absorption peaks typically at 350–400 nm .
Q. How do substituents on the acridine moiety influence fluorescence properties?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance fluorescence by stabilizing excited states, while electron-withdrawing groups (e.g., nitro) reduce quantum yields. For instance, 2-methoxy-9-phenoxyacridine exhibits stronger fluorescence than unsubstituted derivatives due to planarization of the methoxy group with the acridine skeleton . Experimental optimization involves varying substituent positions and measuring emission spectra in solvents of differing polarities.
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. For example, anti-inflammatory activity reported by Chen et al. (2002) may differ from antibacterial studies due to cell line specificity. To resolve discrepancies:
- Replicate experiments using standardized protocols (e.g., MIC assays for antibacterial activity).
- Validate purity via elemental analysis and mass spectrometry.
- Conduct dose-response curves to confirm activity thresholds .
Q. What mechanistic insights can guide the design of this compound-based probes for nucleophilic substitution reactions?
- Methodological Answer : The reaction of this compound with amines in phenol involves a two-step mechanism: (1) protonation of the acridine nitrogen, and (2) nucleophilic attack at the C9 position. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) and computational modeling (DFT calculations) can identify transition states and optimize leaving-group efficacy .
Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?
- Methodological Answer : Crystal packing is influenced by π–π stacking and C–H···N interactions, which vary with substituents. For example, methoxy substitution reduces steric hindrance, promoting dimer formation . Challenges include polymorphism and solvent inclusion. Mitigation strategies:
- Screen crystallization solvents (e.g., DMF/ethanol mixtures).
- Use slow evaporation at controlled temperatures.
- Analyze packing motifs via single-crystal X-ray diffraction.
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives in drug discovery?
- Methodological Answer :
- Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) at positions 2, 3, and 7.
- Test in vitro bioactivity (e.g., IC₅₀ values against target enzymes).
- Apply QSAR models to correlate electronic parameters (Hammett σ) with activity .
Q. What experimental approaches elucidate intermolecular interactions of this compound in solution?
- Methodological Answer :
- Dynamic Light Scattering (DLS) detects aggregation tendencies.
- Fluorescence quenching studies with iodide ions reveal accessibility of aromatic rings.
- Solubility parameters (Hansen solubility spheres) predict solvent compatibility .
Q. Methodological and Ethical Considerations
Q. How should researchers design experiments to minimize environmental risks when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE due to potential toxicity (unpublished data suggest LD₅₀ > 200 mg/kg in rodents).
- Neutralize waste POCl₃ with aqueous NaHCO₃ before disposal.
- Follow protocols from institutional EH&S guidelines .
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty: "How does C9-substitution affect π–π stacking efficiency compared to parent acridine?"
- Feasibility: Align with synthetic pathways in and computational resources.
Properties
IUPAC Name |
9-phenoxyacridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-8-14(9-3-1)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLDPQGJMEEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175760 | |
Record name | Acridine, 9-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-14-3 | |
Record name | Acridine, 9-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 9-phenoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 9-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Phenoxyacridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Q5A5UL8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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